

viscosity and density of 1-Ethyl-3-methylimidazolium methanesulfonate at different temperatures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethyl-3-methylimidazolium methanesulfonate*

Cat. No.: *B117908*

[Get Quote](#)

Viscosity and Density of 1-Ethyl-3-methylimidazolium Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the temperature-dependent viscosity and density of the ionic liquid **1-Ethyl-3-methylimidazolium methanesulfonate** ([EMIM][MeSO₃]). The following sections present quantitative data, detailed experimental protocols for its measurement, and a logical workflow of the experimental process.

Data Presentation

The viscosity and density of **1-Ethyl-3-methylimidazolium methanesulfonate** exhibit a strong dependence on temperature. As temperature increases, both viscosity and density decrease. The following tables summarize the available quantitative data for these properties at various temperatures.

Table 1: Temperature Dependence of Density of **1-Ethyl-3-methylimidazolium methanesulfonate**

Temperature (°C)	Temperature (K)	Density (g/cm³)
25.0	298.15	1.25
40.0	313.15	1.24
60.0	333.15	1.23
80.0	353.15	1.21
100.0	373.15	1.20

Table 2: Temperature Dependence of Viscosity of **1-Ethyl-3-methylimidazolium methanesulfonate**

Temperature (°C)	Temperature (K)	Viscosity (mPa·s)
20.0	293.15	114
25.0	298.15	88
30.0	303.15	69
40.0	313.15	45
50.0	323.15	31
60.0	333.15	22
70.0	343.15	16
80.0	353.15	12

Experimental Protocols

The accurate determination of viscosity and density is crucial for the application of ionic liquids in various fields. The following are detailed methodologies for the measurement of these properties for **1-Ethyl-3-methylimidazolium methanesulfonate**.

Density Measurement using a Vibrating Tube Densitometer

A vibrating tube densitometer measures the density of a liquid by relating the oscillation frequency of a U-shaped tube to the mass of the liquid inside it.

Apparatus:

- Vibrating tube densitometer (e.g., Anton Paar DMA series)
- Thermostatic bath for temperature control
- Syringe for sample injection
- High-purity reference standards (e.g., dry air and ultrapure water)

Protocol:

- Calibration:
 - Perform a two-point calibration of the densitometer using two standards of known density, typically dry air and ultrapure water.
 - Ensure the measuring cell is clean and dry before introducing the first standard (air).
 - Record the oscillation period for air.
 - Inject ultrapure water into the measuring cell, ensuring no air bubbles are present.
 - Allow the temperature to stabilize and record the oscillation period for water.
 - The instrument's software uses these values to determine the instrument constants.
- Sample Preparation:
 - Ensure the ionic liquid sample is free of any particulate matter or gas bubbles. Degassing the sample under vacuum may be necessary.

- Pre-condition the sample to the desired measurement temperature.
- Measurement:
 - Inject the ionic liquid sample into the clean and dry measuring cell using a syringe.
 - Visually inspect the cell to ensure it is completely filled and free of bubbles.
 - Allow the sample to reach thermal equilibrium within the measuring cell, as indicated by a stable temperature reading.
 - Record the stable oscillation period of the vibrating tube.
 - The instrument's software will automatically calculate and display the density of the sample based on the calibration data and the measured oscillation period.
- Cleaning:
 - Thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol, acetone) and dry it completely before the next measurement.

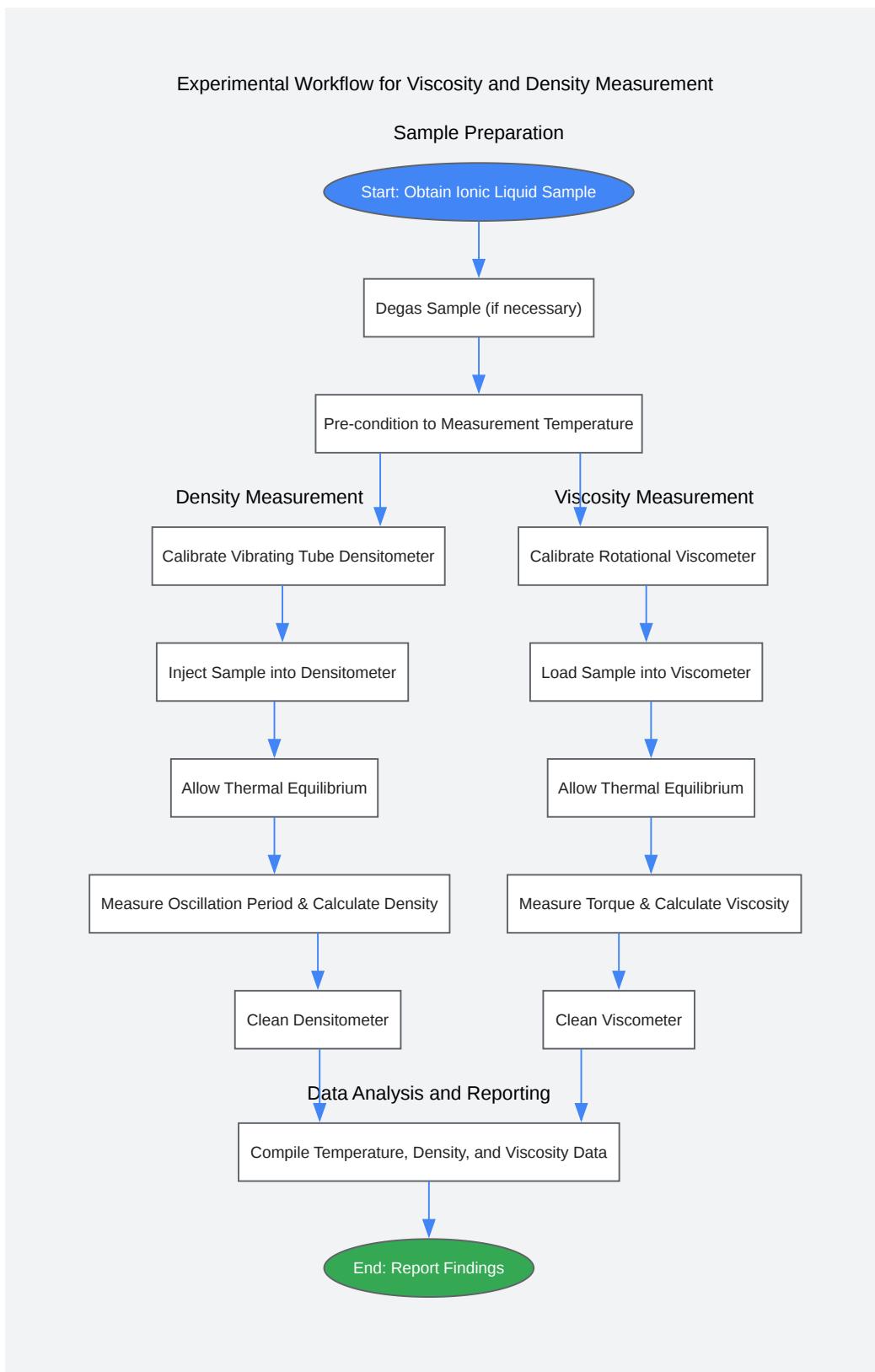
Viscosity Measurement using a Rotational Viscometer

A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant angular velocity. This torque is proportional to the fluid's viscosity.[[1](#)]

Apparatus:

- Rotational viscometer with a suitable spindle (e.g., cone-plate or concentric cylinder geometry)
- Thermostatic sample holder or water bath for temperature control
- Micropipette or syringe for sample loading

Protocol:


- Instrument Setup and Calibration:

- Select the appropriate spindle and set the desired rotational speed based on the expected viscosity of the ionic liquid.
- Perform a zero-point calibration of the viscometer without any sample.
- If required, perform a calibration check using a standard viscosity fluid with a known viscosity at the measurement temperature.

- Sample Loading:
 - Place the required volume of the ionic liquid sample into the sample cup.
 - Carefully lower the spindle into the sample to the correct immersion depth, avoiding the introduction of air bubbles.[\[2\]](#)
- Temperature Equilibration:
 - Allow the sample and the measurement geometry to reach the desired temperature. Monitor the temperature using a calibrated temperature probe.
- Measurement:
 - Start the rotation of the spindle at the pre-set speed.
 - Allow the reading to stabilize. The instrument will display the torque and calculate the dynamic viscosity.
 - Record the viscosity reading once it is stable over a period of time.
 - For non-Newtonian fluids, measurements should be taken at various shear rates (rotational speeds) to characterize the viscosity behavior.
- Cleaning:
 - After the measurement, raise the spindle and clean it and the sample cup thoroughly with appropriate solvents.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the viscosity and density of **1-Ethyl-3-methylimidazolium methanesulfonate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for viscosity and density determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 2. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [viscosity and density of 1-Ethyl-3-methylimidazolium methanesulfonate at different temperatures]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117908#viscosity-and-density-of-1-ethyl-3-methylimidazolium-methanesulfonate-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com